
n-(3-Methylphenyl)hydrazinecarbothioamide
Overview
Description
N-(3-Methylphenyl)hydrazinecarbothioamide is a versatile chemical compound used in various scientific research fields. It is known for its unique chemical structure, which includes a hydrazinecarbothioamide group attached to a 3-methylphenyl ring. This compound exhibits significant biological activities, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-methylphenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps such as distillation, filtration, and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Capable of being reduced to generate hydrazine derivatives.
- Substitution : Engages in nucleophilic substitution reactions, particularly at the hydrazine moiety.
The biological activity of N-(3-Methylphenyl)hydrazinecarbothioamide has been investigated for its potential therapeutic effects. Notably, it exhibits anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamide can selectively target cancer cells. For instance, thiosemicarbazones derived from this compound have shown efficacy in reducing cell viability in various cancer cell lines. A study demonstrated that these compounds could effectively inhibit the growth of multidrug-resistant cancer cells by overcoming resistance mechanisms mediated by ATP-binding cassette transporters .
Anti-inflammatory Effects
In vivo studies have shown that similar compounds can significantly reduce inflammation in murine models. For example, a case study indicated that certain derivatives led to marked decreases in paw edema and leukocyte migration, suggesting therapeutic potential for inflammatory diseases .
Applications in Drug Development
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their roles in developing new treatments for cancer and inflammatory diseases.
Case Studies
- Case Study on Anticancer Screening :
-
Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory properties of related compounds.
- Findings : The results showed substantial reductions in inflammatory markers in treated animals, highlighting the therapeutic potential of these compounds in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Activity Type | Compound Derivative | Target Cells/Models | Efficacy |
---|---|---|---|
Anticancer | Thiosemicarbazones | Various Cancer Cell Lines | Significant cytotoxicity |
Anti-inflammatory | Hydrazine Derivatives | Murine Models | Reduced paw edema |
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit key enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By modulating these pathways, the compound induces apoptosis and cell cycle arrest in cancer cells, thereby exhibiting its anticancer effects.
Comparison with Similar Compounds
N-(3-Methylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-Phenylhydrazinecarbothioamide: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
N-(4-Methylphenyl)hydrazinecarbothioamide: The methyl group is positioned differently on the phenyl ring, affecting its reactivity and biological activity.
N-(3-Methylphenyl)hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Biological Activity
N-(3-Methylphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H12N2S
- Molecular Weight : 180.27 g/mol
- CAS Number : 40207-01-0
This compound exhibits its biological activity through several mechanisms:
- Hydrogen Bond Formation : The compound interacts with biological macromolecules by forming hydrogen bonds, which can influence enzyme activity and receptor interactions.
- Antimicrobial Activity : Studies have shown that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Inhibition of Cancer Cell Growth : The compound has been investigated for its potential to inhibit the growth of cancer cells, particularly through its interaction with specific receptors involved in tumor proliferation .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 1.56 µg/mL |
These findings indicate that the compound is particularly effective against Candida albicans, where it exhibited the lowest MIC value .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
- Cancer Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- MiaPaca-2 (pancreatic cancer)
The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell lines .
Case Studies
-
Study on Anticancer Properties :
A recent study investigated the effects of this compound on pancreatic cancer cells. The compound was found to inhibit cell growth significantly, suggesting potential as a therapeutic agent against malignancies characterized by overactive growth-factor signaling pathways . -
Antifungal Activity Assessment :
Another research effort focused on the antifungal properties of hydrazinecarbothioamide derivatives. The study reported that modifications to the hydrazine structure enhanced antifungal activity, emphasizing the importance of structural features in determining biological efficacy .
Properties
IUPAC Name |
1-amino-3-(3-methylphenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNBXPSQBZKSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960630 | |
Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40207-01-0 | |
Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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